molecular formula C15H13N3O B3800527 3-(2-methoxyquinolin-3-yl)pyridin-4-amine

3-(2-methoxyquinolin-3-yl)pyridin-4-amine

Cat. No.: B3800527
M. Wt: 251.28 g/mol
InChI Key: RIVLCOBCZGAHMI-UHFFFAOYSA-N
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Description

Quinoline and pyridine are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry . They are key components in many biologically active compounds, including antimalarial, antimicrobial, and anticancer agents . The methoxy group attached to the quinoline ring could potentially enhance the lipophilicity of the compound, which might improve its ability to cross cell membranes.


Synthesis Analysis

The synthesis of quinoline and pyridine derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .


Molecular Structure Analysis

The molecular structure of quinoline and pyridine derivatives plays a crucial role in their biological activity. The planarity of the pyridoquinazoline tricyclic system, for instance, was found to be mandatory to maintain protein kinase inhibitory potency .


Chemical Reactions Analysis

Quinoline and pyridine derivatives can undergo various chemical reactions, including cross-coupling with Grignard reagents, alkylation, and reactions with acetic anhydride or DMF .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and pyridine derivatives can be influenced by various factors such as the presence of substituents on the heterocyclic ring .

Mechanism of Action

The mechanism of action of quinoline and pyridine derivatives can vary widely depending on their structure and the target protein. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Safety and Hazards

The safety and hazards associated with quinoline and pyridine derivatives depend on their specific structure and properties. Some derivatives have been found to be non-toxic and environmentally friendly .

Future Directions

The future research directions in the field of quinoline and pyridine derivatives are vast. There is a continuous need for the development of novel derivatives with improved pharmacodynamic and pharmacokinetic properties . The design of new molecules often starts by studying the binding conformation of existing compounds .

Properties

IUPAC Name

3-(2-methoxyquinolin-3-yl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-15-11(12-9-17-7-6-13(12)16)8-10-4-2-3-5-14(10)18-15/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVLCOBCZGAHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=C(C=CN=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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